

# Spectroscopic Profile of 1-bromo-3-hexyne: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-3-hexyne**, a valuable building block in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This guide is intended to support researchers in the identification, characterization, and utilization of this versatile haloalkyne.

# **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **1-bromo-3-hexyne**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	Triplet	2H	-CH <sub>2</sub> -Br
~2.7 - 2.9	Triplet of Triplets	2H	-C≡C-CH <sub>2</sub> -
~2.1 - 2.3	Sextet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~1.0 - 1.2	Triplet	3H	-СН₃

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~80 - 85	Quaternary	-C≡C-
~75 - 80	Quaternary	-C≡C-
~30 - 35	Secondary	-CH2-Br
~20 - 25	Secondary	-C≡C-CH <sub>2</sub> -
~15 - 20	Secondary	-CH2-CH3
~10 - 15	Primary	-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~2950 - 2850	Medium-Strong	C-H Stretch	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )
~2250 - 2100	Weak-Medium	C≡C Stretch	Alkyne[1][2][3][4]
~1465	Medium	C-H Bend	-CH <sub>2</sub> -
~1380	Medium	C-H Bend	-CH₃
~690 - 515	Strong	C-Br Stretch	Alkyl Bromide[5][6]



# **Mass Spectrometry (MS)**

Electron Ionization (EI) Mass Spectrum

m/z	Relative Abundance	Assignment
162	Moderate	[M+2] <sup>+</sup> (presence of <sup>81</sup> Br isotope)[7][8][9]
160	Moderate	[M] <sup>+</sup> (presence of <sup>79</sup> Br isotope) [7][8][9]
81	High	[Br] <sup>+</sup> or loss of C <sub>6</sub> H <sub>9</sub>
79	High	[Br] <sup>+</sup> or loss of C <sub>6</sub> H <sub>9</sub>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (butyl fragment)
41	High	[C₃H₅]+ (allyl fragment)
29	Moderate	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (ethyl fragment)

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as **1-bromo-3-hexyne**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-bromo-3-hexyne**.

#### Materials:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tube (5 mm)
- Deuterated solvent (e.g., CDCl<sub>3</sub>)
- Tetramethylsilane (TMS) as an internal standard



Pipettes and vial

#### Procedure:

- Sample Preparation:
  - Dissolve approximately 5-20 mg of 1-bromo-3-hexyne in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.
  - Add a small amount of TMS (0 ppm reference).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
  - Set the appropriate spectral width (e.g., -2 to 12 ppm).
  - Apply a 90° pulse.
  - Acquire the Free Induction Decay (FID).
  - Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the <sup>13</sup>C frequency.
  - Set a wider spectral width (e.g., 0 to 220 ppm).[10]



- Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
- Acquire the FID over a larger number of scans due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the spectrum.
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat 1-bromo-3-hexyne.

#### Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Acetone or other suitable solvent for cleaning

Procedure (for neat liquid sample with salt plates):

- Sample Preparation:
  - Ensure the salt plates are clean and dry by wiping them with a tissue soaked in acetone.
    [11]
  - Place a single drop of 1-bromo-3-hexyne onto the surface of one salt plate.[11][12]



- Carefully place the second salt plate on top, creating a thin liquid film between the plates.
  [11][12]
- Spectrum Acquisition:
  - Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.[11]
  - Acquire a background spectrum of the empty beam path.
  - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
- Data Analysis:
  - Identify the wavenumbers of the major absorption bands.
  - Correlate the observed bands with the characteristic vibrations of the functional groups present in the molecule.

# **Mass Spectrometry (MS)**

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **1-bromo-3-hexyne**.

#### Materials:

- Mass spectrometer with an Electron Ionization (EI) source[13][14]
- Gas chromatograph (GC) for sample introduction (optional but common)
- Volatile solvent (e.g., dichloromethane or methanol)
- Microsyringe

Procedure (using GC-MS with EI):

Sample Preparation:

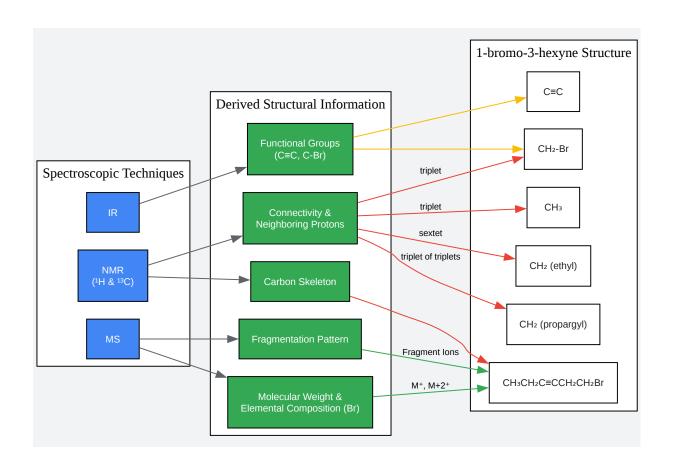


- Prepare a dilute solution of 1-bromo-3-hexyne in a volatile organic solvent (e.g., 1 mg/mL in dichloromethane).
- Instrument Setup:
  - Set the GC parameters (injection temperature, column temperature program, and carrier gas flow rate) to ensure good separation and elution of the compound.
  - Set the MS parameters:
    - Ionization mode: Electron Ionization (EI)
    - Electron energy: 70 eV[14][15]
    - Mass range: e.g., m/z 20-200
- Sample Injection and Analysis:
  - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
  - The compound will travel through the GC column and enter the MS ion source.
  - In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.[16]
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
- Data Analysis:
  - Examine the mass spectrum for the molecular ion peaks (M+ and M+2+).
  - Identify the base peak (the most abundant ion).
  - Analyze the fragmentation pattern to deduce the structure of the fragment ions.

# **Spectroscopic-Structural Correlation Diagram**



The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **1-bromo-3-hexyne**.



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